Product packaging for Ammonium bisulfite(Cat. No.:CAS No. 10192-30-0)

Ammonium bisulfite

Cat. No.: B167882
CAS No.: 10192-30-0
M. Wt: 99.11 g/mol
InChI Key: ZETCGWYACBNPIH-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Chemical Investigations of Ammonium (B1175870) Bisulfite

The foundational understanding of ammonium bisulfite stems from its early industrial applications and the need to characterize its chemical behavior. Historically, this compound has been manufactured by adsorbing concentrated sulfur dioxide into an ammonia (B1221849) solution. nih.gov Its role as a raw material in the production of caramel (B1170704) color dates back significantly, indicating its early integration into chemical processes. csb.gov Early investigations focused on understanding its basic physical and chemical properties, such as its solubility in water, density, and decomposition characteristics. nih.gov These foundational studies laid the groundwork for its subsequent broader applications.

Contemporary Research Significance and Interdisciplinary Scope of this compound Studies

In contemporary chemical research, this compound holds significance across multiple disciplines, driven by its versatile reducing properties and its role in various chemical transformations. Its application as an oxygen scavenger is a prominent area of study, particularly in the oil and gas industry for water flood and production systems, and in general water treatment to eliminate dissolved oxygen in wastewater and pipelines. falizantasfyeh.comcamachem.comresearchgate.net

Beyond its reducing capabilities, research extends to its use as a bleaching agent in industries such as paper pulp, cotton, and wool processing. nj.govcamachem.com Furthermore, its potential as a fertilizer additive, contributing to nutrient availability in soil, and its antimicrobial properties for disinfectants and preservatives are subjects of ongoing investigation. camachem.com The compound's behavior as a pH buffer in solutions has also been noted, influencing its reactivity in various chemical environments. researchgate.net

Advancements in Understanding this compound Chemical Behavior and Applications

Recent advancements have deepened the understanding of this compound's chemical behavior, particularly its interactions in complex systems. Research has explored its effect on sulfide (B99878) levels in brine/H₂S solutions, demonstrating a relationship between this compound concentration and sulfide precipitation, especially at low pH. researchgate.net This research highlights the compound's capacity to influence the speciation of sulfur compounds in solution.

The physical properties and decomposition characteristics of this compound are critical for its industrial handling and application. It is known to be corrosive to certain metals, such as aluminum. nih.govnj.gov It sublimes at approximately 150 °C in a nitrogen atmosphere and exhibits deliquescent properties, readily absorbing moisture from the surroundings. nih.gov The commercial form is often an aqueous solution, typically appearing as a transparent yellow liquid with an assay of 58-62%. falizantasfyeh.com

Table 1: Key Experimental Properties of this compound (NH₄HSO₃)

PropertyValueSource
Molecular Weight99.11 g/mol nih.govglpbio.com
Physical DescriptionColorless to yellow crystals/liquid nih.govfalizantasfyeh.comnj.gov
Solubility in Water267 g/100 ml @ 10 °C; 620 g/100 ml @ 60 °C nih.gov
Melting Point-10 °C nih.gov
Sublimation Point150 °C (in Nitrogen) nih.gov
Density (72% aqueous)1.40 (USCG, 1999) nih.gov
Density (20℃, commercial)1.33 – 1.38 g/cm³ falizantasfyeh.com
pH (commercial solution)4.5 – 5.5 falizantasfyeh.com

Table 2: Applications of this compound in Chemical Processes

Application AreaSpecific UseSource
Water TreatmentDechlorination agent, oxygen scavenger falizantasfyeh.comcamachem.com
Oil & Gas IndustryOxygen scavenger in drilling fluids and pipelines camachem.comresearchgate.net
Paper & Pulp IndustryPulp bleaching agent nj.govcamachem.com
Textile IndustryBleach stabilizer, antioxidant camachem.com
PhotographyFixing agent camachem.com
Metal Extraction/RefiningOxygen removal processes camachem.com
AgriculturePotential fertilizer additive camachem.com
Food IndustryFood additive (e.g., fruit/vegetable preservation) camachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H5NO3S B167882 Ammonium bisulfite CAS No. 10192-30-0

Properties

CAS No.

10192-30-0

Molecular Formula

H5NO3S

Molecular Weight

99.11 g/mol

IUPAC Name

azane;sulfurous acid

InChI

InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3)

InChI Key

ZETCGWYACBNPIH-UHFFFAOYSA-N

SMILES

[NH4+].OS(=O)[O-]

Canonical SMILES

N.OS(=O)O

boiling_point

Sublimates at 302.0° F (USCG, 1999)

Color/Form

Colorless crystals
Colorless to yellow

density

2.03 at 68 °F 1.40 (72% aqueous solution) (USCG, 1999)
Sp gr: 2.03
Relative density (water = 1): 2.0

Other CAS No.

10192-30-0

physical_description

Ammonium bisulfite is colorless crystals which are soluble in water. It is noncombustible. It is corrosive to aluminum. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption.
Ammonium bisulfite is a solution of yellow crystals. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. It may be corrosive to metals.
Liquid
COLOURLESS-TO-YELLOW CRYSTALS.

Pictograms

Irritant

Related CAS

17026-44-7 (Parent)

solubility

In water: 267 g/100 ml @ 10 °C, 620 G/100 ml @ 60 °C
In water: 71.8 g/100 ml @ 0 deg
Solubility in water, g/100ml at 10 °C: 267

Synonyms

ammonium bisulfite
ammonium hydrogen sulfite
ammonium sulfite
diammonium sulfite
monoammonium sulfite

Origin of Product

United States

Synthesis and Manufacturing Methodologies of Ammonium Bisulfite

Chemical Routes for Ammonium (B1175870) Bisulfite Production

The production of ammonium bisulfite typically involves the reaction of sulfur dioxide and ammonia (B1221849) in an aqueous medium.

Gas-Liquid Absorption Processes: Principles and Optimization

The predominant method for producing this compound solution is through gas-liquid absorption. This process involves the reaction of sulfur dioxide (SO₂) gas with ammonia (NH₃) in an aqueous solution. Industrially, this is often carried out in a multi-stage absorption tower system guidechem.com.

The principles involve introducing sulfur dioxide, often generated from burning sulfur-rich materials, into absorption towers after initial dust removal and washing steps guidechem.com. Ammonia water serves as the absorbent, reacting with the dissolved sulfur dioxide to form this compound. A multi-level absorption tower design, such as a three-level system, is frequently employed to maximize the absorption efficiency of SO₂ and to produce a high-concentration this compound solution guidechem.com.

Key operational parameters for optimizing this absorption process include maintaining the absorbing temperature within a specific range, typically between 20°C and 60°C guidechem.com. This controlled temperature range facilitates the desired reaction while minimizing side reactions or product decomposition. The aim is to achieve a high concentration of the final this compound solution, which can range from 300 to 700 g/L guidechem.com. This method is recognized for its effectiveness in purifying SO₂ and other acidic gases from flue gas streams, thereby enhancing the utilization efficiency of ammonia absorbers guidechem.com.

Table 1: Typical Operational Parameters for this compound Production via Gas-Liquid Absorption

ParameterTypical Range/DescriptionSource
Absorbing Temperature20 – 60 °C guidechem.com
Product Concentration300 – 700 g/L (high concentration solution) guidechem.com
Absorption StagesMulti-stage (e.g., three-level absorption towers) guidechem.com
Feed Gas TreatmentDust removal, washing (for SO₂-rich flue gas) guidechem.com
Ammonia UtilizationEffectively improved utilization rate of ammonia absorbers guidechem.com

Reaction Kinetics and Mass Transfer Phenomena in this compound Synthesis

For the formation of this compound, the intrinsic chemical reaction in the liquid phase is generally considered rapid. Consequently, the rate-limiting step in industrial absorption processes is frequently the rate at which sulfur dioxide and ammonia gases can transfer from the gas phase into the aqueous solution mpg.deresearchgate.net. Factors influencing this mass transfer include the gas flow rate, the liquid-gas ratio within the reactor, and the design of the absorption equipment, which dictates the available interfacial area for gas-liquid contact researchgate.net. While specific kinetic data for the direct formation of this compound from SO₂ and NH₃ are not extensively detailed in the provided literature, related studies on SO₂ absorption into ammonium sulfite (B76179) solutions highlight that absorption can be controlled by both gas-film and liquid-film resistances, or predominantly by the gas-film at higher concentrations researchgate.net.

Alternative Synthetic Pathways for Related Ammonium Sulfite/Bisulfate Species

Beyond this compound, other related ammonium-sulfur compounds, such as ammonium sulfite ((NH₄)₂SO₃) and ammonium bisulfate (NH₄HSO₄), are also produced through distinct or interconnected chemical routes.

Ammonium sulfite can be formed concurrently with this compound when ammonia reacts with sulfur dioxide in an aqueous solution, particularly in processes geared towards the production of ammonium thiosulfate (B1220275) prepchem.com. It is also a significant byproduct in ammonia-based flue gas desulfurization processes asianpubs.org.

Ammonium bisulfate (NH₄HSO₄) frequently forms in industrial contexts where ammonia slip (unreacted ammonia) interacts with sulfur trioxide (SO₃) or sulfuric acid (H₂SO₄), notably in coal-fired power plants equipped with Selective Catalytic Reduction (SCR) systems for NOx control e3s-conferences.orgresearchgate.netresearchgate.net. Key reactions leading to ammonium bisulfate include:

NH₃ + SO₃ + H₂O → NH₄HSO₄ researchgate.net

H₂SO₄ + NH₃ → NH₄HSO₄ researchgate.net

Furthermore, ammonium bisulfate can be generated through the thermal decomposition of ammonium sulfate (B86663) ((NH₄)₂SO₄) at elevated temperatures, such as 315°C, or by the acidification of ammonium sulfite solutions using sulfuric acid .

Process Engineering and Scalability in this compound Manufacturing

Effective process engineering and design are crucial for the scalable and efficient manufacturing of this compound.

Reactor Design and Operational Parameters for Enhanced Yields

Reactor Design: For the industrial production of this compound, multi-stage absorption towers are a prevalent reactor design guidechem.com. These towers are engineered to provide efficient gas-liquid contact, which is essential for the effective absorption of sulfur dioxide and ammonia. A typical plant setup includes a sulfur-burning furnace to generate SO₂, followed by units for flue gas dust removal and washing, and then a series of absorption towers where the main reaction occurs guidechem.com.

Operational Parameters for Enhanced Yields:

Temperature: Maintaining an optimal absorption temperature, generally within the 20-60°C range, is vital for achieving high-concentration solutions and maximizing yield guidechem.com.

Reactant Concentration: The concentrations of sulfur dioxide in the incoming gas stream and ammonia in the circulating absorption solution are critical parameters. High concentrations of SO₂ in the flue gas are conducive to producing high-concentration this compound solutions guidechem.com.

Liquid-Gas Ratio: In gas-liquid absorption systems, optimizing the liquid-gas ratio can significantly improve the removal efficiency of SO₂, directly impacting the yield of the desired product researchgate.net.

pH Control: While not exclusively detailed for this compound synthesis in all contexts, pH is a critical factor in the chemistry of ammonium-sulfur compounds, influencing the speciation of sulfite, bisulfite, and sulfate ions asianpubs.orgmdpi.com. For co-formation with ammonium sulfite in certain processes, a pH range of 5.5 to 7.0 might be maintained prepchem.com.

Purification Techniques for this compound Solutions and Solids

Upon completion of the absorption process, the crude this compound solution, typically at high concentrations, is collected from the base of the absorption towers guidechem.com.

Initial Separation and Washing: Initial purification often involves washing steps to remove impurities, which may include unreacted components or particulate matter carried over from the flue gas stream guidechem.com.

Solid-Liquid Separation: In applications where the feed gas contains solid particulates, such as fly ash from combustion processes, effective removal of these solids from the absorbing liquor is paramount. Failure to do so can negatively impact downstream processing and the purity of the final product epa.gov.

Concentration and Crystallization: While direct information on the crystallization of pure this compound solid from solution is not extensively detailed in the provided sources, for many aqueous chemical products, obtaining a solid form typically involves concentrating the solution (e.g., through evaporation) followed by crystallization. For instance, ammonium thiosulfate, which can be formed from this compound and sulfite, is manufactured as a crystallized product, implying crystallization as a relevant technique for such salts prepchem.com.

Advanced Separation Methods (for related compounds): For complex mixtures of similar ammonium salts, more advanced separation techniques have been explored. For example, membrane separation methods, such as electrodialysis utilizing monovalent ion-selective membranes, have been investigated for separating ammonium bisulfate from ammonium sulfate in aqueous solutions mdpi.com. Similarly, acid retardation methods have been studied for separating ammonium bisulfate into its constituent acid and sulfate components researchgate.net. While these apply to related compounds, they illustrate principles of separation that could potentially be adapted or considered for complex this compound mixtures.

Advanced Chemical Reactivity and Mechanistic Studies of Ammonium Bisulfite

Redox Chemistry of the Bisulfite Anion within Ammonium (B1175870) Bisulfite Systems

Ammonium bisulfite is recognized as a soluble sulfite (B76179) salt and a potent reducing agent in organic chemistry biosynth.compatsnap.com. Its redox behavior is primarily governed by the bisulfite anion (HSO₃⁻), which can undergo both oxidation and reduction processes depending on the reaction environment.

The oxidation of this compound typically involves the bisulfite anion donating electrons to an oxidizing agent, leading to its conversion, commonly to sulfate (B86663) (SO₄²⁻) biosynth.compatsnap.comscispace.comsciencemadness.org. A prominent oxidation pathway involves reaction with molecular oxygen. This reaction is accelerated at higher temperatures and is significantly influenced by the presence of transition metal ion catalysts, such as cobalt (Co) or iron(II) (Fe²⁺) muscatchemical.comresearchgate.netasianpubs.orgasianpubs.org.

Beyond molecular oxygen, bisulfite can also be oxidized by hydrogen peroxide (H₂O₂) to form sulfate ions. This reaction is notably rapid, completing in less than a millisecond at pH 4 or below usda.gov. Autoxidation of bisulfite is known to generate both sulfur- and oxygen-centered free radicals. Specifically, the sulfur-centered radical (SO₃•⁻) is hypothesized to play a significant role in certain bisulfite-mediated reactions nih.gov.

Table 1: Parameters Influencing Catalytic Oxidation of Bisulfite

ParameterEffect on Oxidation RateCatalystsOptimal pH (for ammonium sulfite oxidation)
TemperatureIncreases reaction rate muscatchemical.comasianpubs.orgCobalt (Co), Iron(II) (Fe²⁺) muscatchemical.comresearchgate.net~6 researchgate.netasianpubs.orgasianpubs.org
Bisulfite/Sulfite Conc.First-order dependence (for ammonium sulfite) researchgate.netasianpubs.orgasianpubs.org
Catalyst Conc. (Fe²⁺)0.4-order dependence (for ammonium sulfite) researchgate.netasianpubs.orgasianpubs.org
Oxygen DiffusionCan be rate-controlling researchgate.netasianpubs.org

As a reducing agent, this compound can participate in various reduction processes. For instance, it has been observed to react with metal hydroxides to yield sulfur biosynth.com. In environments containing hydrogen sulfide (B99878) (H₂S), bisulfite can be reduced to sulfide and elemental sulfur, with the quantities of these products being dependent on the solution's pH core.ac.uk.

Electrochemical studies on bisulfite reduction indicate that sulfur dioxide (SO₂) acts as the electroactive species. SO₂ undergoes a one-electron reduction to form a radical, which subsequently leads to the formation of dithionite (B78146) (S₂O₄²⁻) as the final product, either through rapid dimerization or by SO₂ addition followed by further electron transfer acs.org.

In biological and biogeochemical contexts, the dissimilatory reduction of sulfite (SO₃²⁻) by microorganisms can produce sulfide (HS⁻). Under conditions of high sulfite concentrations, sulfur may be channeled through an intermediate pool of thiosulfate (B1220275) (S₂O₃²⁻) nih.govfrontiersin.org. Sulfite reductases (SiRs), key metalloenzymes, catalyze the 6-electron/6-proton reduction of SO₃²⁻ to hydrogen sulfide (H₂S). Proposed mechanisms involve intermediates such as an iron(III)-sulfur dioxide radical (Fe(III)–SO₂•⁻) species, which undergoes sulfur-oxygen bond cleavage. This pathway can lead exclusively to sulfide as the product, circumventing the formation of trithionate (B1219323) or thiosulfate rsc.org.

Table 2: Reduction Products and Contributing Factors of Bisulfite

Reducing Agent/ConditionsPrimary ProductsIntermediate Species (if applicable)Contributing Factors
Metal HydroxidesSulfur biosynth.comNot specifiedNot specified
H₂S PresenceSulfide, Sulfur core.ac.ukNot specifiedpH dependence core.ac.uk
Electrochemical ReductionDithionite (S₂O₄²⁻) acs.orgSO₂ radical acs.orgSO₂ as electroactive species acs.org
Microbial (e.g., SiRs)Sulfide (HS⁻) nih.govrsc.orgThiosulfate (at high sulfite) nih.gov, Fe(III)–SO₂•⁻ rsc.orgSulfite concentration, enzymatic pathways nih.govrsc.org

Oxidation Mechanisms: Pathways, Catalysis, and Rate Determinants (e.g., oxidation to ammonium sulfate)

Decomposition Pathways and Chemical Stability of this compound

This compound is considered relatively unstable and undergoes decomposition over time, releasing sulfur dioxide (SO₂) gas sciencemadness.orgteamchem.co. A key decomposition pathway involves its breakdown into sulfur dioxide and ammonia (B1221849) (NH₃) at temperatures as low as 75°C scispace.com.

In the presence of air, this compound can slowly oxidize to ammonium bisulfate (NH₄HSO₄) sciencemadness.org. This highlights a common transformation pathway under oxidative conditions. The chemical stability of this compound is also affected by its reaction with other substances. It reacts with water, steam, and strong acids (such as hydrochloric, sulfuric, and nitric acids) to produce ammonia and other gaseous products nj.gov. Furthermore, this compound reacts violently with strong oxidizing agents, including perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine nj.govnoaa.gov. It is also corrosive to aluminum muscatchemical.com.

In industrial contexts, such as selective catalytic reduction (SCR) systems, this compound can form alongside other ammonium salts like ammonium sulfate and ammonium nitrate. These salts are generally unstable and can decompose at elevated temperatures mdpi.com. While ammonium sulfate and ammonium bisulfate have higher decomposition temperature ranges (213-308°C and 308-419°C, respectively) mdpi.comresearchgate.net, the specific decomposition of this compound to SO₂ and NH₃ occurs at a lower temperature of 75°C scispace.com.

Thermal Decomposition Kinetics and Products

This compound (NH₄HSO₃) is characterized by its relative instability, undergoing decomposition over time with the release of sulfur dioxide gas rmreagents.com. Studies on this compound solutions indicate that decomposition into sulfur dioxide (SO₂) and ammonia (NH₃) can occur at temperatures as low as 75°C nih.gov. This low-temperature decomposition pathway is significant for applications where the compound is present in an aqueous medium.

At higher temperatures, the thermal decomposition of this compound yields a more complex mixture of gaseous products. When heated to decomposition, this compound is known to emit very toxic fumes, including sulfur oxides (SOx), nitrogen oxides (NOx), and ammonia (NH₃) nih.gov. This suggests that beyond simple dissociation, more intricate chemical reactions involving oxidation and reduction of sulfur and nitrogen species take place under elevated thermal stress.

Furthermore, this compound has been observed to sublime at 150°C when in a nitrogen atmosphere nih.gov. While sublimation is a phase transition rather than a chemical decomposition, it indicates the volatility of the compound at this temperature and highlights a potential pathway for its loss or transport in gaseous form before complete decomposition. The melting point of this compound is reported to be -10°C, well below its decomposition temperatures nih.gov.

The primary decomposition products and associated temperatures are summarized in the table below:

Temperature (°C)Primary Decomposition ProductsNotesSource
75Sulfur dioxide (SO₂), Ammonia (NH₃)Observed in this compound solutions nih.gov
HigherSulfur oxides (SOx), Nitrogen oxides (NOx), Ammonia (NH₃)General decomposition products upon heating nih.gov
150Sublimation (in nitrogen)Phase transition, not decomposition nih.gov

Theoretical and Computational Investigations of Ammonium Bisulfite Systems

Quantum Chemical Studies of Ammonium (B1175870) Bisulfite Molecular and Cluster Structures

Quantum chemical methods provide a powerful framework for understanding the intrinsic properties of ammonium bisulfite and its interactions within larger molecular clusters, particularly those relevant to atmospheric processes.

Energetics and Intermolecular Interactions in this compound Clusters (e.g., with glycine (B1666218), sulfuric acid, ammonia)

The formation and stability of this compound clusters are significantly influenced by intermolecular interactions with other atmospheric constituents like glycine, sulfuric acid, and ammonia (B1221849). Quantum chemical studies have revealed intricate details about the energetics of these interactions.

Research indicates that ammonia can substantially enhance the formation of sulfuric acid-water clusters. researchgate.net When considering clusters composed of glycine, sulfuric acid, and ammonia, quantum chemical calculations suggest that ammonia exhibits lower binding free energies compared to glycine and sulfuric acid upon collisional activation. acs.orgchemrxiv.orgnih.gov Glycine, however, plays a notable role in stabilizing these clusters, with experimental evidence from collision-induced dissociation mass spectrometry showing a preferential loss of ammonia from such clusters. illinois.edu Glycine, in all its protonation states, demonstrates a favorable interaction with sulfuric acid, providing a greater cluster stabilizing effect than ammonia. researchgate.net Specifically, deprotonated glycine can stabilize sulfuric acid clusters through interactions involving both its amino and carboxylic moieties, while protonated glycine effectively stabilizes clusters through the addition of water and ammonia. researchgate.net Furthermore, a single sulfuric acid molecule has been shown to stabilize the glycine zwitterion and even catalyze its spontaneous formation. researchgate.net

Beyond these common atmospheric bases, quantum chemical calculations have also explored the interactions of ammonium bisulfate clusters (specifically [(NH₄⁺)₄(HSO₄⁻)₄]) with oxygenated organic molecules, such as carboxylic acids, aldehydes, and ketones. A strong interaction is observed between the bisulfate ion within these clusters and the carboxylic acid, aldehyde, or ketone functionalities of the organic molecules. acs.orgnih.gov The calculated free energies of adsorption for carboxylic acids range from -70 to -73 kJ/mol, while those for aldehydes and ketones are between -46 and -50 kJ/mol. acs.orgnih.gov While the initial adsorption of one organic molecule is highly favorable, the adsorption of subsequent molecules is less so, suggesting that this pathway alone may not lead to sustained growth of the cluster. nih.gov

Studies on the fragmentation energetics of ammonium bisulfate clusters indicate that the experimental critical energies required for the loss of an ammonia molecule or an ammonium bisulfate molecule are higher than their corresponding thermodynamic values obtained from quantum chemical calculations. nih.gov This discrepancy suggests the presence of an activation barrier that must be overcome for ammonia to be incorporated into small acidic clusters. nih.gov

Molecular Dynamics and Simulation Approaches for this compound Reactions

Molecular dynamics and simulation approaches offer dynamic insights into the reaction pathways and phase behavior of this compound, providing a time-resolved view of molecular transformations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for mapping out reaction pathways and identifying transition states, which are critical for understanding reaction kinetics. Ab initio molecular dynamics (AIMD) simulations have provided direct evidence for the near-barrierless formation of ammonium bisulfate (NH₄HSO₄) from hydrated ammonia (NH₃) and sulfur trioxide (SO₃) molecules. acs.orgunl.eduresearchgate.net This reaction can occur within a water trimer or on the surface of a water droplet. acs.orgunl.edu

A key finding from these simulations is the formation of a unique loop structure around the reaction center in the water trimer. This loop structure facilitates a near-barrierless proton transfer and the splitting of a water molecule, leading to the generation of an ammonium (NH₄⁺) and bisulfate (HSO₄⁻) ion pair. acs.orgunl.edu This loop-structure-promoted proton-transfer mechanism is hypothesized to be a ubiquitous process on the surface of cloud droplets containing adsorbed NH₃ and SO₃ molecules, thereby playing a significant role in the nucleation of aerosol particles. acs.orgunl.edu

The formation of ammonium bisulfate can also proceed via the reaction of SO₃ with water and ammonia, particularly in low-temperature NH₃-selective catalytic reduction (SCR) processes, where water molecules act as proton transporters, leading to a nearly barrierless reaction. researchgate.netliverpool.ac.uk Computational studies confirm transition states by identifying a single imaginary frequency along the designated reaction pathway, while reactant, intermediate, and product geometries are optimized to be true minima with no imaginary frequencies. mun.ca Techniques such as Intrinsic Reaction Coordinate (IRC) analysis are employed to characterize these transition states on the potential energy surfaces. mun.ca

Simulating Gas-Phase and Solution-Phase Behavior of this compound

Computational simulations are vital for understanding the behavior of this compound in different phases, especially its formation in the gas phase and subsequent deposition and reactions on surfaces. For instance, computational modeling has been used to investigate the gas-phase formation of NH₄HSO₄, as well as its deposition and reaction mechanisms on catalyst surfaces. liverpool.ac.uk

In the context of atmospheric chemistry, the gas-phase reaction of SO₃ with H₂O and NH₃ is a favorable route for ammonium bisulfate formation. liverpool.ac.uk Ammonia is generally expected to react instantaneously to neutralize available sulfuric acid, leading to the formation of ammonium sulfate (B86663) and ammonium bisulfate, with the extent of formation limited by the availability of either reactant. copernicus.org

Thermodynamic Modeling of this compound Formation and Atmospheric Processes

Thermodynamic modeling provides insights into the equilibrium conditions and driving forces behind this compound formation, particularly in atmospheric contexts where it contributes to aerosol formation.

Thermodynamic models are employed to predict the physical state of aerosols, which is governed by their water content and the chemical composition of their solutes. mdpi.com These models simulate how chemical mixtures influence the saturation vapor pressures of aerosol constituents at the gas-aerosol interface and their phase state within the particle. mdpi.com

Early thermodynamic models, based on the liquid drop model, predicted that even at low ammonia concentrations, most atmospheric sulfuric acid molecules would bind to form stable ammonium bisulfate clusters. aps.orgaps.org This would, in turn, reduce the potential of sulfuric acid to contribute to the formation and growth of cloud condensation nuclei. aps.org However, it is important to note that ab initio computer simulations have presented findings that contradict these classical thermodynamic predictions regarding cluster formation in sulfuric acid-water and ammonia-sulfuric acid-water mixtures. aps.orgaps.org

In industrial applications, such as air preheaters, thermodynamic analysis indicates that both ammonium sulfate ((NH₄)₂SO₄) and ammonium bisulfate (NH₄HSO₄) can form in intermediate and low-temperature zones, with ammonium sulfate being the thermodynamically favored product. epa.gov Despite this, kinetic analysis suggests that ammonium bisulfate is the first compound to form from gaseous reactants under air preheater conditions, implying a more rapid formation rate for NH₄HSO₄ than for (NH₄)₂SO₄. epa.gov The formation temperature of ammonium bisulfate is also known to be dependent on the composition of the flue gas. researchgate.net

In atmospheric models, thermodynamic principles are used to describe chemical mixtures and predict the partitioning of condensable compounds between the gas and particle phases. github.io Furthermore, studies on the exchange kinetics and thermodynamics of amines for ammonia in small ammonium bisulfate clusters have shown that the Gibbs free energy changes for these substitutions are highly exothermic, at -7 kJ/mol or more negative. copernicus.org The pyrolysis of ammonium sulfate can also serve as a source of ammonia and liquid ammonium bisulfate. espublisher.com

Nucleation and Growth of Atmospheric Aerosols Involving Ammonium Bisulfate

The nucleation and subsequent growth of atmospheric aerosols are critical processes influencing climate and air quality. Ammonium bisulfate (NH₄HSO₄) plays a significant role as a component of these secondary aerosols, often forming from the reaction of atmospheric pollutants like ammonia (NH₃) and sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃) copernicus.orgspringernature.comacs.orgacs.orgnih.govresearchgate.netnih.gov.

Computational studies, including ab initio molecular dynamics simulations and quantum chemical calculations, have shed light on the formation mechanisms of ammonium bisulfate clusters nih.govacs.orgnih.govnih.govosti.gov. A conventional pathway for ammonium sulfate formation in the atmosphere involves the neutralization of sulfuric acid with ammonia in water droplets acs.orgnih.gov. Recent computational work indicates that ammonium bisulfate can form directly from hydrated ammonia (NH₃) and sulfur trioxide (SO₃) molecules, particularly in the presence of water acs.orgacs.orgnih.govnih.gov. This reaction can occur with a near-barrierless proton transfer mechanism, facilitated by a unique loop structure formed by water molecules (e.g., a water trimer or on a water droplet surface) acs.orgacs.orgnih.gov. This mechanism promotes the splitting of a water molecule, leading to the generation of NH₄⁺/HSO₄⁻ ion pairs acs.orgnih.gov. This process is considered significant for aerosol particle nucleation in cloud droplets, especially when ammonia concentrations are high acs.orgnih.gov.

The stability and growth of these clusters are influenced by various factors. Early thermodynamic models, based on the liquid drop model, predicted that even small concentrations of ammonia would lead to atmospheric sulfuric acid molecules binding to stable ammonium bisulfate clusters researchgate.netaps.orgresearchgate.netnih.gov. This suggests that ammonium bisulfate clusters are highly stable in the presence of ammonia researchgate.netaps.orgresearchgate.netnih.gov. However, ab initio computer simulations have sometimes presented contradictory results regarding cluster formation in sulfuric acid-water and ammonia-sulfuric acid-water mixtures aps.orgresearchgate.netnih.gov.

Further research has explored the growth of ammonium bisulfate clusters by the adsorption of oxygenated organic molecules (OOMs), which are products of monoterpene oxidation osti.gov. Quantum chemical calculations revealed strong interactions between the bisulfate ion of the cluster and carboxylic acid, aldehyde, or ketone functionalities of the organic molecules osti.gov. Free energies of adsorption for carboxylic acids were found to be in the range of -70 to -73 kJ/mol, while for aldehydes and ketones, they ranged from -46 to -50 kJ/mol osti.gov. These values indicate that small ambient ammonium bisulfate clusters can efficiently grow by adsorbing these organic molecules osti.gov.

The role of water in the hydration of these clusters is also crucial. Studies show that hydration initially occurs at the ammonium NH groups, with binding to the bisulfate OH becoming favorable only when an additional hydrogen bond acceptor is nearby rsc.org. Multiple hydration isomers may exist in atmospheric conditions, and entropic contributions to heats of formation are important for new particle formation models rsc.org.

Computational chemistry, often combined with experimental techniques like mass spectrometry and infrared spectroscopy, has been vital in confirming and rationalizing experimental results for charged clusters and extending principles to uncharged and hydrated clusters nih.govrsc.org. This approach has established a framework where cluster growth primarily occurs through an ammonium (or aminium) bisulfate coordinate, maximizing proton transfer between acids and bases to produce cations and bisulfate anions nih.gov.

Table 1: Adsorption Free Energies of Oxygenated Organic Molecules onto Ammonium Bisulfate Clusters osti.gov

Organic Molecule TypeAdsorption Free Energy (kJ/mol)
Carboxylic Acids-70 to -73
Aldehydes/Ketones-46 to -50

Predicting Phase Equilibria and Condensation Phenomena

Predicting the physical state and condensation behavior of atmospheric aerosols is essential for understanding their impact on climate and visibility springernature.commdpi.com. Ammonium bisulfate is a common hygroscopic aerosol, and its interaction with water is a key determinant of aerosol phase equilibria acs.org.

Thermodynamic calculations and models are widely used to predict the physical state of aerosols, considering factors like chemical composition, water content, temperature, and relative humidity researchgate.netmdpi.comacs.org. For instance, a novel model, the Aerosol Physical State Model (APSM), has been developed to predict the physical state of H₂SO₄/NH₃/H₂O aerosol particles globally, accounting for deliquescence/efflorescence hysteresis copernicus.org. This model indicated that a significant fraction (17–57%) of ammoniated sulfate aerosol particles contain solids, with the ratio of solid-containing to purely liquid particles increasing with altitude copernicus.org. In these calculations, ammonium bisulfate (NH₄HSO₄) was found not to nucleate homogeneously but could form via heterogeneous crystallization copernicus.org.

Studies have also focused on the condensation temperature of ammonium bisulfate, particularly in simulated flue gas environments relevant to industrial emissions researchgate.netresearchgate.net. Thermodynamic results suggest that sulfuric acid (H₂SO₄) rather than sulfur trioxide (SO₃) is the primary reactant in the formation of ammonium bisulfate researchgate.net. The formation temperature of ammonium bisulfate depends on the initial NH₃/SO₃ molar ratio researchgate.net. For typical Selective Catalytic Reduction (SCR) outlet flue gas, ammonium bisulfate is the principal product, with an initial formation temperature ranging from 231–260 °C researchgate.net. The concentration of ammonium bisulfate aerosol increases as temperature decreases researchgate.net.

Table 2: Initial Formation Temperature of Ammonium Bisulfate in Simulated Flue Gas researchgate.net

ConditionInitial Formation Temperature (°C)
Typical SCR outlet flue gas231–260
NH₃ concentration 5 μL/L> condensation temperature

Note: The initial formation temperature for NH₄HSO₄ in typical SCR outlet flue gas is calculated using the formula: P(NH₃) P(H₂SO₄) (atm²) = 7.9 × 10¹³ exp(-234968/RT) researchgate.net.

Computational models are continuously being refined to improve the accuracy of predicting aerosol properties. For example, semi-empirical molecular dynamics (SEMD) and force field molecular dynamics (MD) are used to probe the sticking process of monomers like sulfuric acid and ammonia onto freshly nucleated particles copernicus.orgcopernicus.org. These studies suggest that the hard-sphere kinetic approximation, which neglects long-range interactions, may significantly underestimate the actual formation rate and sticking coefficients copernicus.org.

The presence of other atmospheric components, such as organic compounds, also affects phase equilibria. For instance, some organosulfates are less soluble in ammonium sulfate and ammonium bisulfate solutions than in pure water, indicating a "salting-out" effect by the ammonium salts copernicus.org. This complex interplay of inorganic and organic components necessitates advanced thermodynamic models to accurately represent aerosol phase states and their environmental impacts mdpi.com.

Research on Advanced Applications of Ammonium Bisulfite in Environmental Engineering

Flue Gas Desulfurization (FGD) Technologies Utilizing Ammonium (B1175870) Bisulfite

Flue Gas Desulfurization (FGD) is a critical technology for removing sulfur dioxide (SO₂) from the exhaust gases of industrial facilities, such as power plants. Ammonia-based wet FGD (AFGD) systems, which often involve ammonium bisulfite, are gaining prominence due to their high SO₂ removal efficiencies and the potential for valuable by-product generation. researchgate.netolisystems.compower-eng.com

Mechanistic Investigations of Sulfur Dioxide Capture and Conversion Efficiencies

In ammonia-based FGD systems, sulfur dioxide (SO₂) in the flue gas reacts with an ammonia (B1221849) scrubbing solution. This process typically involves the absorption of SO₂ into an aqueous solution where it reacts with ammonia (NH₃) to form ammonium sulfite (B76179) ((NH₄)₂SO₃) and this compound (NH₄HSO₃). olisystems.comgoogle.comnii.ac.jp The primary reactions are:

Absorption and Formation of Sulfite/Bisulfite: SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq) H₂SO₃(aq) + NH₃(aq) ⇌ NH₄HSO₃(aq) (this compound formation) NH₄HSO₃(aq) + NH₃(aq) ⇌ (NH₄)₂SO₃(aq) (Ammonium sulfite formation)

The ratio of sulfite to bisulfite in the solution is highly dependent on pH. Maintaining a pH between 6 and 8 in the scrubbing solution can increase the speed of SO₂ absorption and enhance the ratio of sulfite to bisulfite, which facilitates the subsequent oxidation of SO₂. google.com

Following the absorption, the absorbed sulfur compounds, primarily ammonium sulfite and this compound, are oxidized to form ammonium sulfate (B86663) ((NH₄)₂SO₄). This oxidation step is crucial for converting the absorbed sulfur into a stable and often valuable by-product. olisystems.comgoogle.com

Oxidation to Ammonium Sulfate: (NH₄)₂SO₃(aq) + ½O₂(g) → (NH₄)₂SO₄(aq) 2NH₄HSO₃(aq) + O₂(g) → 2NH₄HSO₄(aq) (Ammonium bisulfate formation, which can be further ammoniated to ammonium sulfate) google.com

Ammonia-based FGD technologies have demonstrated high SO₂ removal efficiencies, often exceeding 99%. olisystems.comtrimeric.comglobalccsinstitute.com Some pilot-scale tests have even shown removal efficiencies greater than 98%, with outlet SO₂ concentrations as low as 7 ppm. trimeric.com The efficiency of SO₂ absorption is influenced by factors such as the concentration of the absorption liquid, liquid-gas ratio, SO₂ inlet concentration, and temperature. Increasing the absorption liquid concentration and liquid-gas ratio generally improves removal efficiency. researchgate.netresearchgate.net

The absorption of SO₂ into aqueous ammonia or ammonium sulfite solutions is often accompanied by an instantaneous reaction between the dissolved SO₂ and the ammonia or ammonium sulfite in the solution. nii.ac.jp Studies have shown that the absorption rates increase with higher SO₂ concentrations in the inlet gas and elevated temperatures. researchgate.net

Table 1: Typical SO₂ Removal Efficiencies in Ammonia-Based FGD Systems

System TypeSO₂ Removal EfficiencyOutlet SO₂ ConcentrationReference
Ammonia-based wet FGD>99%Down to 17 ppm olisystems.com
Ammonia-based wet FGD (Pilot)>98%< 7 ppm to 18 ppm trimeric.com
Ammonia-based wet FGD>93% (with 5-wt% S fuel)~260 ppmv trimeric.com
Ammonia-based wet FGD>99%N/A globalccsinstitute.com

Strategies for Mitigating Ammonium Bisulfate Formation and Deposition in Selective Catalytic Reduction (SCR) Systems

While this compound is a key intermediate in ammonia-based FGD, the formation of ammonium bisulfate (NH₄HSO₄) can pose challenges, particularly when FGD systems are integrated with Selective Catalytic Reduction (SCR) systems for NOx control. Ammonium bisulfate is known for its sticky and corrosive nature, which can lead to deposition and fouling of downstream equipment, including heat exchangers and catalysts in SCR systems.

Strategies to mitigate ammonium bisulfate formation and deposition often involve optimizing the process conditions to favor the formation of more stable and less problematic compounds, primarily ammonium sulfate. Maintaining specific pH levels in the scrubbing solution can minimize bisulfate formation. For instance, processes that aim for a nearly neutral pH (e.g., between 6 and 8) in the scrubbing solution can increase the ratio of sulfite to bisulfite, which is beneficial for subsequent oxidation to ammonium sulfate rather than bisulfate. google.com

Another approach involves ensuring complete oxidation of sulfite to sulfate, as ammonium sulfate is a more desirable and less problematic by-product. Advanced process designs may incorporate enhanced oxidation stages or control parameters to achieve this. Furthermore, some integrated systems might employ specific temperature management or flue gas conditioning to prevent the condensation and deposition of ammonium bisulfate. The goal is to maximize the conversion to ammonium sulfate, which is a valuable fertilizer, and minimize the formation of problematic bisulfates. power-eng.comgoogle.com

Valorization and Regeneration of Spent this compound Solutions in FGD

A significant advantage of ammonia-based FGD is the potential for valorization and regeneration of the spent scrubbing solutions, transforming captured pollutants into valuable resources. Unlike some other FGD processes that generate waste products requiring disposal (e.g., gypsum from limestone-based FGD), ammonia-based systems can produce marketable by-products. power-eng.comsemanticscholar.org

The primary valorization pathway involves the production of ammonium sulfate ((NH₄)₂SO₄), a widely used nitrogenous fertilizer. olisystems.compower-eng.comglobalccsinstitute.comresearchgate.net The ammonium sulfite and this compound formed during SO₂ absorption are oxidized to ammonium sulfate. This closed-loop process eliminates liquid and solid waste streams, offering a "zero-liquid-discharge" solution. power-eng.com

For every short-ton of SO₂ scrubbed, approximately 3.9 short-tons of ammonium sulfate fertilizer can be produced. trimeric.com This by-product can significantly offset the operating costs of the FGD system, potentially reducing them by more than 50 percent. power-eng.com The ammonium sulfate product is typically in a solid, granular form, making it easy to handle, store, and transport for agricultural use.

Table 2: By-product Generation from Ammonia-Based FGD

Pollutant RemovedBy-product FormedBy-product UseBy-product Value/BenefitReference
SO₂Ammonium SulfateFertilizerSaleable, reduces operating costs, zero-liquid-discharge olisystems.compower-eng.comtrimeric.com
HClAmmonium ChlorideN/AHigh solubility
HFAmmonium FluorideN/AHigh solubility

Regeneration of the scrubbing solution, particularly the ammonia, is also a key aspect of these processes. Ammonia reuse efficiency can be very high, exceeding 99.9% in some advanced processes, which helps to resolve issues of ammonia loss and further reduces operational costs. globalccsinstitute.com Some methods involve decomposing the washed absorbent with acid to produce SO₂ and corresponding ammonium salts, or directly processing the absorbent into ammonium sulfite for industrial uses like in the papermaking industry. semanticscholar.org

Water and Wastewater Treatment Processes Involving this compound

This compound also finds applications in water and wastewater treatment, primarily due to its reducing properties.

Dechlorination Mechanisms and Performance in Aqueous Systems

This compound is an effective reducing agent used for dechlorination in various aqueous systems, including drinking water, wastewater, and industrial process water. Dechlorination is necessary to remove residual chlorine, which can be harmful to aquatic life, interfere with downstream treatment processes, or create undesirable by-products.

The primary mechanism of dechlorination by this compound involves the reduction of free chlorine (hypochlorous acid, HOCl, or hypochlorite (B82951) ion, OCl⁻) to chloride ions (Cl⁻). The reactions are as follows:

Reaction with Hypochlorous Acid: NH₄HSO₃(aq) + HOCl(aq) → NH₄HSO₄(aq) + HCl(aq)

Reaction with Hypochlorite Ion: NH₄HSO₃(aq) + OCl⁻(aq) → NH₄HSO₄(aq) + Cl⁻(aq)

In these reactions, this compound is oxidized to ammonium bisulfate. The performance of this compound as a dechlorinating agent is generally high, rapidly reducing chlorine residuals. It is considered a safe and effective method for removing chlorine. teamchem.co

Heavy Metal Remediation and Precipitation Chemistry (e.g., hexavalent chromium removal)

This compound is also employed in the remediation of heavy metals in wastewater, particularly for the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). Hexavalent chromium is highly toxic and mobile, whereas trivalent chromium is significantly less toxic and can be precipitated out of solution.

The mechanism for Cr(VI) removal involves the reduction of Cr(VI) to Cr(III) by the sulfite (HSO₃⁻) component of this compound in acidic conditions.

Reduction of Hexavalent Chromium: 2CrO₄²⁻(aq) + 3HSO₃⁻(aq) + 5H⁺(aq) → 2Cr³⁺(aq) + 3SO₄²⁻(aq) + 4H₂O(l)

Following the reduction to Cr(III), the trivalent chromium can then be precipitated as chromium hydroxide (B78521) (Cr(OH)₃) by adjusting the pH of the wastewater to an alkaline range (typically pH 7-9).

Precipitation of Trivalent Chromium: Cr³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(s)

This two-step process effectively converts the highly hazardous Cr(VI) into a less mobile and more manageable precipitate, which can then be separated from the treated water. This compound's ability to act as a strong reducing agent makes it suitable for such applications in industrial wastewater treatment. google.comteamchem.co

Oxygen Scavenging in Industrial Water Circuits: Mechanisms and Efficacy (e.g., oil and gas industry)

This compound (ABS), also known as ammonium hydrogen sulfite, is a potent chemical reagent widely employed as an oxygen scavenger in various industrial water treatment applications, particularly within the oil and gas sector. The presence of dissolved oxygen in industrial water circuits poses a significant threat, leading to accelerated corrosion of metal surfaces in pipelines, storage tanks, and other critical equipment tridentenergyintl.comimperialchem.comimperialchem.com. This corrosion can result in substantial operational inefficiencies, increased maintenance costs, and costly downtime tridentenergyintl.comimperialchem.com.

The primary mechanism by which this compound functions as an oxygen scavenger involves its rapid reaction with dissolved oxygen. As a sulfite-based compound, ABS chemically reduces oxygen, converting it into harmless sulfates, thereby effectively neutralizing the corrosive threat in water-based systems imperialchem.com. This reaction is notably efficient, occurring rapidly even at low temperatures without requiring thermal activation, unlike some other oxygen scavengers imperialchem.com.

This compound exhibits superior water solubility and generally faster reaction kinetics with oxygen compared to sodium bisulfite, another common oxygen scavenger rxchemicals.comrx-sol.com. The theoretical stoichiometry for oxygen removal indicates that approximately 7.88 pounds of this compound are required to scavenge one pound of oxygen. In practical industrial applications, considering factors such as oxidation in contact with air and blowdown losses, an estimated 10 pounds of ABS are typically needed for each pound of oxygen removed rx-sol.com. For instance, a concentration of 60 parts per million (ppm) of 65 wt% this compound solution has been shown to reduce oxygen concentration in water from 9 ppm to 50 parts per billion (ppb) rxchemicals.comrx-sol.com. The efficacy of this reaction can be further enhanced by the presence of transition metal ion catalysts, such as Cobalt rx-sol.com.

This compound is extensively utilized in diverse industrial settings to protect infrastructure. Its applications include oxygen control in drilling muds and injection waters within the oil and gas industry, where it is critical to prevent downhole corrosion imperialchem.comimperialchem.comonepetro.org. It is also highly beneficial in power plants for boiler feedwater systems, preventing scaling and internal corrosion that can impede energy efficiency. Furthermore, ABS is used in municipal and industrial water treatment to safeguard distribution systems, tanks, and pipelines from microbial corrosion and oxidation imperialchem.com.

While 100 ppmw (parts per million by weight) of ABS is often assumed to be sufficient for complete oxygen scavenging in the oil and gas industry, research indicates that higher concentrations may be necessary for thorough oxygen removal in deionized water and sodium chloride (NaCl) solutions, with natural seawater being an exception where 100 ppmw might suffice core.ac.uk.

Table 1: Key Characteristics and Efficacy Data of this compound as an Oxygen Scavenger

Characteristic/ParameterValue/DescriptionSource
Chemical FormulaNH₄HSO₃ nih.gov
AppearanceColorless to pale-yellow solution with slight sulfur odor tridentenergyintl.comimperialchem.com
Primary FunctionRemoval of dissolved oxygen (deoxygenation) tridentenergyintl.comimperialchem.comimperialchem.com
Reaction Product with O₂Sulfates imperialchem.com
Reactivity with O₂Rapid, even at low temperatures; no thermal activation required imperialchem.com
Solubility in WaterHigh (more soluble than sodium bisulfite) rxchemicals.comrx-sol.com
Relative Reaction Speed with O₂Faster than sodium bisulfite rxchemicals.comrx-sol.com
Theoretical ABS per lb O₂ removed~7.88 lbs rx-sol.com
Practical ABS per lb O₂ removed~10 lbs (at 75% efficiency) rx-sol.com
Example Oxygen Reduction60 ppm (65 wt% ABS) reduces 9 ppm O₂ to 50 ppb O₂ rxchemicals.comrx-sol.com
CatalysisReaction facilitated by transition metal ions (e.g., Cobalt) rx-sol.com
Key IndustriesOil & Gas, Power Plants, Municipal & Industrial Water Treatment, Pulp & Paper, Food & Beverage Processing imperialchem.comimperialchem.com

Novel Waste Gas Treatment Applications beyond SOx Control (e.g., NOx removal)

Beyond its well-established role in sulfur oxides (SOx) control, this compound and related sulfite-based compounds demonstrate promising applications in the novel treatment of other waste gases, particularly nitrogen oxides (NOx). Nitrogen oxides, which include compounds like nitric oxide (NO) and nitrogen dioxide (NO₂), are significant atmospheric pollutants, acting as precursors to ozone formation and major contributors to acid deposition crcleanair.com. These gases are generated from various industrial processes, including combustion, metal treatment, and specialty chemical manufacturing that utilize nitric acid crcleanair.com.

Denitration processes for NOx removal typically involve either absorption by solutions or reduction to nitrogen gas (N₂) using a reducing agent in the presence of a catalyst crcleanair.com. While selective catalytic reduction (SCR) commonly employs ammonia to convert NOx into N₂ and water, the potential for excess ammonia to react with sulfur trioxide (SO₃) to form corrosive ammonium bisulfate is a consideration crcleanair.comepa.govcondorchem.com. This highlights the presence of ammonium bisulfate in some NOx treatment contexts, though the focus here is on its direct application for NOx removal.

Research has explored the use of sulfite-based solutions, including ammonium sulfite, in catalytic oxidation-reductive absorption processes for NOx removal from humid waste gas sciengine.com. In such systems, ammonium sulfite solution has been identified as highly effective for the absorption of nitrogen dioxide (NO₂) sciengine.com. This indicates a direct role for sulfite compounds in capturing and treating NOx.

Furthermore, a key application involves the reaction of this compound and ammonium sulfite with NO and NO₂ to yield ammonium sulfate, a valuable agricultural fertilizer google.com. This process not only mitigates harmful NOx emissions but also generates a useful byproduct. The proposed reactions are:

2NO₂ + 4(NH₄)₂SO₃ → 4(NH₄)₂SO₄ + N₂ google.com

NO + NO₂ + 3(NH₄)₂SO₃ → 3(NH₄)₂SO₄ + N₂ google.com

These reactions illustrate the reductive capacity of ammonium sulfite and bisulfite in converting nitrogen oxides into less harmful nitrogen gas and a usable salt. This approach offers an alternative or complementary strategy to traditional NOx abatement methods, particularly in scenarios where the co-production of a valuable fertilizer is desirable.

Table 2: this compound and Related Compounds in NOx Removal

Compound/ProcessRole in NOx TreatmentKey Findings/MechanismSource
This compound (NH₄HSO₃)Mentioned in "removal of nitrogen oxides"General application in waste gas treatment nih.gov nih.gov
Ammonium Sulfite Solution ((NH₄)₂SO₃)Reductive absorption of NOxBest solution for NO₂ absorption in catalytic oxidation-reductive absorption processes sciengine.com sciengine.com
Reaction with NO₂Forms Ammonium Sulfate and N₂2NO₂ + 4(NH₄)₂SO₃ → 4(NH₄)₂SO₄ + N₂ google.com google.com
Reaction with NO + NO₂Forms Ammonium Sulfate and N₂NO + NO₂ + 3(NH₄)₂SO₃ → 3(NH₄)₂SO₄ + N₂ google.com google.com
Ammonium Bisulfate (NH₄HSO₄)Potential byproduct in SCR processesForms from excess ammonia and SO₃, can be corrosive crcleanair.comepa.govcondorchem.com crcleanair.comepa.govcondorchem.com
Benefit of Product FormationProduction of valuable agricultural fertilizer (Ammonium Sulfate)Reduces pollution and creates a usable byproduct google.com google.com

Research on Advanced Applications of Ammonium Bisulfite in Industrial Processes and Materials Science

Pulp and Paper Manufacturing Processes Employing Ammonium (B1175870) Bisulfite

Ammonium bisulfite is a significant chemical in the pulp and paper industry, primarily utilized in sulfite (B76179) pulping processes. This method aims to separate cellulose (B213188) fibers from lignin (B12514952), the binding component in wood, to produce wood pulp. ligninchina.comncsu.edu

Chemical Mechanisms in Delignification and Bleaching Operations

In sulfite pulping, wood chips are treated with solutions containing sulfite and bisulfite ions, which cleave the bonds between cellulose and lignin. ligninchina.com The delignification process initiates with the sulfonation of lignin, forming solid lignosulfonic acid. This acid is subsequently hydrolyzed later in the cook, rendering it soluble and allowing its separation from the cellulose fibers. hydrite.com The chemical mechanism involves the reaction of bisulfite ions (HSO₃⁻) with resonance-stabilized carbocations, which are formed from lignin through protonation of carbon-carbon double bonds or acidic cleavage of ether bonds. These reactions lead to the formation of soluble lignosulfonates. ligninchina.com

Beyond delignification, this compound also functions as a reductive bleaching agent for mechanical paper pulp. barentzmarketacceleration.comrx-sol.comwikipedia.orgcamachem.comusda.gov It achieves this by reducing carbonyl and alcohol groups within the pulp, which are responsible for its color. barentzmarketacceleration.comrx-sol.comwikipedia.org This action helps to improve the whiteness of the pulp, particularly those with higher lignin content. camachem.com

Optimization of Ammonium Sulfite/Bisulfite Pulping Parameters for Pulp Quality and Environmental Sustainability

Optimizing pulping parameters is crucial for balancing pulp quality, yield, and environmental impact. This compound pulping typically operates under less acidic conditions, with a pH range of 3-5. diva-portal.orgcellulosechemtechnol.ro The cooking time and temperature are critical factors influencing the pulp yield and the content of residual lignin. ncsu.edu

Compared to acid sulfite cooks, which might be carried out at around 135°C, bisulfite cooks often require higher temperatures, approximately 160°C, to maintain comparable cooking times. cnsunrisepaper.com While higher temperatures in bisulfite pulping can lead to a lower intrinsic viscosity, indicating shorter cellulose chains, they may also result in a higher hemicellulose content in the pulp. cnsunrisepaper.com The objective of optimization is to achieve a high pulp yield and robust fiber quality while managing chemical and energy consumption efficiently. gigkarasek.com

Chemical Recovery and By-product Utilization in Pulping Effluents

The spent cooking liquor from sulfite pulping, often referred to as brown liquor or spent sulfite liquor (SSL), is a complex mixture containing dissolved lignosulfonates, hemicelluloses, sugars, organic acids, and inorganic salts. ligninchina.comncsu.edumdpi.com

In ammonium-based sulfite pulping processes, while the concentrated brown liquor can be combusted in a recovery boiler to generate steam and energy, the ammonium base and sulfur are typically lost during this process. europa.euligninchina.com This contrasts with sodium or magnesium-based sulfite pulping, where both the base and sulfur can be recovered for reuse. europa.euligninchina.com

Despite the challenges in chemical recovery for ammonium-based systems, valuable by-products can be utilized from the spent liquor. Monosaccharides, predominantly mannose from softwoods and xylose from hardwoods, are produced through the acid hydrolysis of hemicelluloses during sulfite pulping. These sugars can be fermented to produce bioethanol. ligninchina.commdpi.com Lignosulfonates, which constitute a significant portion (up to 50-60% of dry solids) of the spent liquor, are also valuable byproducts with various industrial applications. ncsu.edu

Advanced Applications in Chemical Synthesis and Materials Science

This compound's unique chemical properties extend its utility beyond traditional industrial processes into advanced chemical synthesis and materials science.

Role as a Reducing Agent in Complex Organic and Inorganic Syntheses

This compound is a versatile reducing agent employed in various organic and inorganic syntheses. nih.govomanchem.comresearchgate.net Its reductive capabilities stem from its ability to donate electrons, facilitating the reduction of other compounds. Specifically, it can reduce carbonyl and alcohol groups in organic substances. barentzmarketacceleration.comrx-sol.comwikipedia.org

A notable application in organic synthesis is its use in the purification of aldehydes. This compound reacts with crude aldehydes to form a bisulfite adduct. This adduct can then be isolated and subsequently decomposed, typically by treatment with an acid or a base, or by heating, to yield the purified aldehyde. mdpi.com In inorganic contexts, this compound can react with metal hydroxides, leading to the production of sulfur, anhydrous sodium, and water vapor. researchgate.net

Utilization as a Precipitant Agent in the Synthesis of Metal Oxides and Salts (e.g., pseudoboehmite, basic aluminum sulfate)

This compound has proven effective as a precipitant agent in the homogeneous precipitation synthesis of various metal oxides and salts, including pseudoboehmite (γ-AlOOH) and basic aluminum sulfate (B86663) (BAS). ncsu.edunih.govwikipedia.orgnih.gov

Research indicates that this compound offers advantages over other precipitating agents like urea (B33335). For instance, the initiation of precipitation using this compound occurs at a lower temperature (75°C) compared to urea (95°C). nih.gov Furthermore, the use of this compound as a precipitant agent promotes the formation of pseudoboehmite, which, upon heat treatment at 450°C, yields γ-Al₂O₃ with a significantly higher specific surface area (332 m²/g) compared to materials obtained using urea (122 m²/g). nih.gov The choice of raw material also impacts the specific surface area, with aluminum sulfate yielding better results when combined with this compound as a precipitant, compared to aluminum nitrate. nih.gov High concentrations of this compound can also influence the formation of ammonium alunite, another aluminum-based salt. wikipedia.org

The following table summarizes the comparative data for the synthesis of γ-Al₂O₃ using this compound versus urea as precipitant agents:

Precipitant AgentPrecipitation Initiation Temperature (°C)Resulting Aluminum Oxide PrecursorSpecific Surface Area of γ-Al₂O₃ (m²/g) at 450°C
This compound75 nih.govPseudoboehmite nih.gov332 nih.gov
Urea95 nih.govMixture of Gibbsite-Boehmite nih.gov122 nih.gov

Chemical Modifications of Biomolecules: Mechanism in DNA Bisulfite Sequencing

This compound plays a crucial role in the field of epigenetics, particularly in DNA bisulfite sequencing, a technique considered a "gold standard" for analyzing DNA methylation at single-nucleotide resolution. wikipedia.orgwikipedia.orgthegoodscentscompany.com The method relies on the selective chemical modification of cytosine residues within a DNA strand.

The core mechanism involves the deamination of unmethylated cytosine residues to uracil (B121893) upon treatment with bisulfite. wikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.combmrb.io In contrast, methylated cytosine (5-methylcytosine) residues remain unaffected by this chemical conversion. wikipedia.orgwikipedia.orgthegoodscentscompany.combmrb.io For the bisulfite conversion to be complete and accurate, the DNA must first be denatured to a single-stranded form, as only cytosines in single-stranded DNA are susceptible to bisulfite attack. wikipedia.orgthegoodscentscompany.com

Following bisulfite treatment, the DNA undergoes Polymerase Chain Reaction (PCR) amplification. During PCR, the uracil residues, which were originally unmethylated cytosines, are read as thymine. wikipedia.orgthegoodscentscompany.comfishersci.combmrb.io The methylated cytosines, having remained unchanged, are still read as cytosines. This differential conversion allows researchers to distinguish between methylated and unmethylated cytosines, providing precise information about the methylation status of a DNA segment. wikipedia.orgwikipedia.orgthegoodscentscompany.combmrb.io

The chemical transformation can be summarized as follows:

DNA BaseBisulfite TreatmentPost-PCR Product
Unmethylated CytosineUracilThymine
Methylated CytosineMethylated CytosineCytosine

This technique is fundamental to understanding gene regulation and various biological processes where DNA methylation plays a critical role.

Applications in Food Technology and Preservation Chemistry

This compound is widely employed in the food and beverage industry as an effective antioxidant and preservative. wikipedia.orgereztech.comwikipedia.orgcenmed.comdsmz.defishersci.ieatamanchemicals.comuni.lu Its primary functions in this sector are to extend the shelf life of products by inhibiting microbial growth and preventing undesirable browning reactions. wikipedia.orgereztech.comwikipedia.orgdsmz.defishersci.ieatamanchemicals.comuni.lu

Antioxidant Mechanisms and Radical Scavenging Properties

This compound, like other sulfite compounds, exhibits significant antioxidant properties by preventing or slowing down the oxidation of food products. ereztech.comwikipedia.orgdsmz.de Its mechanism of action as an antioxidant primarily involves its role as an oxygen scavenger. It readily reacts with dissolved oxygen in food systems, thereby reducing oxygen levels and preventing oxidative degradation. dsmz.dewikidata.orgeasychem.org

Furthermore, bisulfites contribute to antioxidant activity by interacting with intermediate products of enzymatic browning. Specifically, they can reduce o-quinones, which are formed during enzymatic oxidation of phenolic compounds, back to their colorless diphenol precursors. guidetopharmacology.orgquizgecko.com Sulfite compounds are known to combine with these o-quinones, forming stable, uncolored sulfobenzoyl derivatives of polyphenolic compounds, which effectively halts the melanosis (browning) process. wikidata.org

Preservative Action Against Microbial Degradation and Browning Reactions

This compound's preservative action stems from its ability to combat both microbial degradation and undesirable browning reactions in food. wikipedia.orgereztech.comwikipedia.orgdsmz.defishersci.ieatamanchemicals.comuni.lu

Microbial Degradation: this compound inhibits the proliferation of various microorganisms, including bacteria, yeasts, and molds, which are common culprits in food spoilage. ereztech.comwikipedia.orgatamanchemicals.comuni.luatamanchemicals.com This antimicrobial effect is largely attributed to the release of sulfur dioxide (SO₂) when bisulfite is added to an aqueous, acidic food environment. wikidata.orguni.luamericanelements.com Sulfur dioxide, a potent antimicrobial agent, interferes with essential microbial metabolic processes. It achieves this by reacting with enzyme sulfhydryl groups, disrupting cellular membranes, and impeding DNA synthesis within the microorganisms. uni.lu

Browning Reactions: this compound is effective in preventing both enzymatic and non-enzymatic browning reactions that can compromise the appearance and quality of food products. ereztech.comeasychem.orgfishersci.se

Enzymatic Browning: This type of browning is typically catalyzed by enzymes such as polyphenol oxidase (PPO). This compound inhibits enzymatic browning through several mechanisms. It can directly inhibit the PPO enzyme, particularly at lower pH levels. wikidata.org More significantly, bisulfite compounds react with the o-quinones produced by PPO activity, converting them into colorless sulfo-quinones. This prevents the subsequent polymerization of o-quinones into brown pigments, such as melanin. guidetopharmacology.orgquizgecko.comwikidata.orgjkenterprises.com.pk

Non-enzymatic Browning (Maillard Reaction): Non-enzymatic browning, like the Maillard reaction, involves the reaction between reducing sugars and amino acids. Sulfite compounds, including this compound, effectively inhibit this process by reacting with the aldehyde groups present in sugars. This reaction prevents the aldehyde groups from participating in the Maillard reaction with amino acids, thereby inhibiting the formation of brown melanoidin pigments. jkenterprises.com.pk

Diverse Industrial Applications of this compound

Beyond its significant roles in biomolecular analysis and food preservation, this compound finds diverse applications across various industrial sectors due to its potent reducing properties.

Textile Processing: Mechanisms as a Reducing and Dyeing Agent

In the textile industry, this compound is extensively utilized as a reducing agent and plays a role in dyeing processes. wikipedia.orgcenmed.comfishersci.ieatamanchemicals.comfishersci.senih.govnih.govfishersci.canih.govmpg.dewikipedia.org

As a reducing agent, it is employed to remove unwanted coloring agents and impurities from fabrics, contributing to a cleaner and brighter textile. wikipedia.orgmpg.dewikipedia.org This reductive action is also crucial in the bleaching of various fabrics, including cotton and wool. nih.govnih.govfishersci.canih.gov Furthermore, this compound enhances the dyeing process by improving dye uptake and ensuring vibrant fabric colors with superior color retention and colorfastness. wikipedia.orgatamanchemicals.comwikipedia.org It can also serve as an "antichlor," neutralizing residual chlorine after chlorine-based bleaching processes. nih.gov

Photography: Fixing Agent Chemistry in Image Processing

This compound is an important component in traditional photographic processing, specifically in the chemistry of fixing agents. wikipedia.orgcenmed.comfishersci.ie The primary purpose of a photographic fixer is to stabilize the image by removing any unexposed silver halide crystals from the photographic film or paper. wikipedia.orgfishersci.ie This critical step renders the image permanent and insensitive to further exposure to light, preventing subsequent darkening or "fogging" of the image. wikipedia.org

While the main active components in photographic fixers are thiosulfate (B1220275) salts, such as sodium thiosulfate and ammonium thiosulfate, bisulfites like this compound are commonly included in these formulations. The role of this compound in this context is multifaceted: it helps to adjust the pH of the fixer solution and, crucially, acts as a preservative for the thiosulfate. The thiosulfate ions react with the unexposed silver halides (e.g., silver bromide) to form soluble silver thiosulfate complexes, which are then washed away from the emulsion.

The chemical reactions involved in fixation can be represented generally as:

AgX + 2 S₂O₃²⁻ → [Ag(S₂O₃)₂]³⁻ + X⁻ AgX + 3 S₂O₃²⁻ → [Ag(S₂O₃)₃]⁵⁻ + X⁻

Where AgX represents the silver halide (e.g., silver bromide) and S₂O₃²⁻ is the thiosulfate ion. The presence of this compound helps maintain the stability and effectiveness of the thiosulfate, ensuring efficient removal of the unexposed silver.

Emerging Applications in CO2 Mineralization Processes

While the focus of this article is on this compound, current research into advanced applications in CO2 mineralization processes predominantly highlights the role of ammonium bisulfate (NH₄HSO₄) and other ammonium salts as key components in indirect mineral carbonation pathways. Ammonium bisulfate acts as a regenerable proton carrier and leaching agent, offering a more sustainable alternative to conventional strong acids for extracting metal cations from alkaline industrial wastes and silicate (B1173343) minerals. nih.govacs.orgmdpi.com This section will detail the emerging applications of ammonium bisulfate in CO2 mineralization, based on available research findings.

The process of mineral carbonation involves chemically reacting CO2 with calcium- and/or magnesium-containing materials to form stable carbonates, thereby sequestering CO2. rsc.orgrsc.org Indirect carbonation, which often utilizes leaching agents, offers enhanced efficiency by separating the dissolution and carbonation steps, leading to the production of pure, high-value carbonates. mdpi.com Ammonium salts, including ammonium bisulfate, are particularly promising in this context due to their high regeneration potential (up to 95%), milder acidity which reduces corrosion and secondary waste generation, and high selectivity for calcium, leading to pure carbonate products. mdpi.com

Detailed research findings demonstrate the efficacy of ammonium bisulfate in extracting metal ions crucial for mineralization. For instance, studies have shown that ammonium bisulfate can effectively extract magnesium from serpentine (B99607), a magnesium-silicate mineral. In experiments, ammonium bisulfate (NH₄HSO₄) achieved a 100% extraction rate of magnesium from serpentine at 100°C after 3 hours. researchgate.netustb.edu.cn Furthermore, in the context of utilizing blast furnace (BF) slag, a common industrial waste, recyclable ammonium bisulfate has been employed to achieve significant CO2 capture capacities. Research indicates a CO2 capture capacity of 263 kg per ton of BF slag, with impressive extraction efficiencies of 91% for magnesium and 97% for calcium from the slag, which were subsequently converted into carbonates. mdpi.com The subsequent precipitation step, often involving ammonium bicarbonate (NH₄HCO₃), has shown high effectiveness, with magnesium carbonation reaching up to 96%. researchgate.netustb.edu.cn

The following table summarizes key research findings related to the application of ammonium bisulfate in CO2 mineralization processes:

ParameterValueSource
Mg Extraction from Serpentine100% (at 100°C, 3 hours) researchgate.netustb.edu.cn
Mg Extraction from BF Slag91% mdpi.com
Ca Extraction from BF Slag97% mdpi.com
CO2 Capture Capacity (per ton BF Slag)263 kg mdpi.com
Magnesium Carbonate PrecipitationUp to 96% (using NH₄HCO₃) researchgate.netustb.edu.cn
Regeneration Potential (Ammonium Salts)Up to 95% mdpi.com

Analytical Methodologies for Ammonium Bisulfite Research

Spectroscopic and Chromatographic Techniques for Compositional Analysis

Spectroscopic and chromatographic methods are fundamental for identifying and quantifying ammonium (B1175870) bisulfite and its co-existing species.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for characterizing the vibrational modes of ammonium bisulfite and related compounds. Studies have utilized IR spectroscopy to investigate the solid-state reactions involving ammonia (B1221849), sulfur dioxide, and water, leading to the formation of this compound cdnsciencepub.comcdnsciencepub.com. Research has confirmed that in solid this compound, the hydrogen atom in the bisulfite ion (HSO₃⁻) is bonded to the sulfur atom, not the oxygen atom cdnsciencepub.comcdnsciencepub.com. Characteristic absorption bands at specific wavenumbers, such as 1050 cm⁻¹ and 870 cm⁻¹, are indicative of the bisulfite ion, enabling its quantification in samples like fine-particulate matter optica.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as prominently featured in the initial search results for direct this compound analysis, NMR spectroscopy, particularly ¹H NMR, is a powerful technique for structural elucidation and can be applied to study the chemical environment of hydrogen atoms in bisulfite and related adducts in solution. For instance, in the development of fluorescent probes for bisulfite, in situ ¹H NMR has been used to understand the reaction mechanism, showing the addition of HSO₃⁻ to a C=C bond researchgate.net.

Chromatography (Ion Chromatography - IC, Liquid Chromatography-Mass Spectrometry - LC-MS): Chromatographic techniques are essential for separating and quantifying various ionic species present alongside this compound.

Ion Chromatography (IC) is frequently used for the determination of ammonia expressed as this compound in air samples analytice.com. It is also employed to analyze sulfur-containing species like bisulfite/sulfite (B76179) and sulfate (B86663) in environmental samples such as fog and cloud water, although challenges in separating bisulfite/sulfite from hydroxymethanesulfonate (HMS) with certain column types have been noted copernicus.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are utilized for the detection and quantification of sulfites, including those that would be present in an this compound context. A method involves converting free sulfite to the more stable hydroxymethanesulfonate (HMS) adduct using formaldehyde (B43269) for extraction and then analyzing HMS by LC-MS/MS fda.gov. This approach enhances the stability of the analyte and improves detection in complex matrices like food samples fda.gov.

Electrochemical Methods for Reactivity and Concentration Monitoring

Electrochemical methods offer advantages for real-time monitoring and understanding the reactivity of this compound due to their sensitivity and ability to operate in solution.

While direct specific examples for this compound were not extensively detailed in the initial search, electrochemical techniques such as voltammetry, potentiometry, and conductometry are generally applicable to the study of redox-active species and ions in solution. Bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions are known for their reducing properties, which can be exploited by electrochemical sensors. For instance, the detection of bisulfite/sulfite in aqueous solutions using fluorescent probes often involves a nucleophilic addition reaction, which can be indirectly monitored or potentially coupled with electrochemical changes acs.org. The concentration of this compound solutions can be determined by monitoring changes in conductivity or by titrimetric methods that rely on its reducing properties, although specific electrochemical sensors for this compound itself are less commonly reported than for the bisulfite ion in general.

Advanced Detection and Quantification Techniques for Bisulfite Species (e.g., fluorescent probes)

Advanced techniques, particularly fluorescent probes, have emerged as highly sensitive and selective tools for detecting and quantifying bisulfite species. These probes often undergo a distinct change in fluorescence intensity or color upon reaction with bisulfite, enabling rapid and visual detection.

Fluorescent Probes: Numerous fluorescent probes have been developed for the detection of bisulfite (HSO₃⁻) ions. These probes typically operate via nucleophilic addition reactions, often involving an electron-deficient C=C bond researchgate.netacs.orgacs.orgnih.gov.

One carbazole-based colorimetric and fluorescent probe, CBB, has been reported to detect HSO₃⁻ with high selectivity and sensitivity, exhibiting a fast response time of 5 seconds and a low detection limit of 1.02 nM researchgate.net. The mechanism involves HSO₃⁻ addition to a C=C bond, leading to a broken charge transfer and enhanced blue fluorescence researchgate.net.

Another red-emitting ratiometric fluorescence probe, BIQ, was developed for sensitive and selective HSO₃⁻ detection in food samples and living animals acs.org. This probe also utilizes a 1,4-nucleophilic addition reaction, resulting in a dramatic shift of emission spectra and a color change from rose-red to cyan within 2.0 minutes acs.org.

A different coumarin-derived fluorescent probe (Probe 1) was synthesized for determining bisulfite concentrations in food samples like red wine and sugar, showing a marked decrease in fluorescence intensity and a visual color change from yellow to light yellow, with a detection limit of 0.10 μM nih.gov.

These probes offer advantages such as rapid response, simplicity, real-time detection capability, high sensitivity, and selectivity, making them promising tools for monitoring bisulfite levels in various matrices nih.gov.

Data Mining and Artificial Intelligence in Predicting this compound Process Behavior (e.g., formation temperature)

Data mining and artificial intelligence (AI) techniques are increasingly applied to predict and understand complex chemical process behaviors, including those involving this compound.

Prediction of Ammonium Bisulfate Formation Temperature: A significant application of AI in this domain is the prediction of ammonium bisulfate (ABS) formation temperature, which is crucial for mitigating fouling issues in power plant equipment, particularly air preheaters equipped with Selective Catalytic Reduction (SCR) systems core.ac.uklehigh.edu. ABS (NH₄HSO₄) is an acidic deposit that can lead to efficiency deterioration and unit outages core.ac.uklehigh.edu.

Studies have developed indirect predictive models for ABS formation temperature using data mining technologies and AI tools core.ac.uklehigh.edu. These models are based on actual power plant data, often comprising thousands of samples and numerous variables lehigh.edu.

Techniques such as Principal Component Analysis (PCA) and Sensitivity Analysis (SA) are used for variable reduction, while K-Means Clustering (KMC), Neural Networks (NN), and Support Vector Machine (SVM) are employed for data modeling lehigh.edu.

Research has shown that a combination of KMC and SVM can predict ABS formation temperature with an error of approximately 9% from physical measurements lehigh.edu. Key variables influencing ABS formation temperature include SO₂ stack concentration, SCR gas outlet temperature, SCR inlet NOx concentration, and dilution skid ammonia flow core.ac.uklehigh.edu. Higher concentrations of NH₃ and SO₃ in flue gas generally lead to higher ABS formation temperatures core.ac.uk.

Table 1: Key Variables and AI Models for Ammonium Bisulfate Formation Temperature Prediction

Variable CategorySpecific VariablesAI Models UsedPrediction Accuracy
Flue Gas CompositionSO₂ stack concentration, SCR inlet NOx concentration, NH₃ and SO₃ concentrationNeural Networks (NN), Support Vector Machine (SVM), K-Means Clustering (KMC)~9-10% error core.ac.uklehigh.edu
Operational ParametersSCR gas outlet temperature, Dilution skid ammonia flow

The application of AI allows for the prediction of ABS predicted temperatures within 10% of measured temperatures, highlighting the potential for proactive process adjustments to prevent fouling core.ac.uk.

Environmental Considerations in Ammonium Bisulfite Research

Environmental Fate and Transformation Pathways of Ammonium (B1175870) Bisulfite

The environmental fate of ammonium bisulfite is influenced by its chemical properties and the conditions of the surrounding environment. This compound is a colorless-to-yellow liquid or crystals with a characteristic odor, soluble in water nih.gov. It is relatively unstable and can decompose over time, releasing sulfur dioxide gas teamchem.co.

In aqueous solutions, this compound acts as an oxygen scavenger and a reducing agent teamchem.co. This property is utilized in water treatment to remove dissolved oxygen, which can cause corrosion in industrial equipment tridentenergyintl.com. The transformation of this compound in water systems involves its reaction with oxygen and other oxidizing agents.

The pH, temperature, and presence of other chemical species in the environment can influence the transformation pathways of this compound researchgate.net. For instance, in the presence of strong acids, this compound can react to form ammonia (B1221849) and other toxic gases nj.gov.

By-product Formation and their Environmental Repercussions

This compound is considered environmentally advantageous in some applications because it can decompose into harmless substances, primarily sulfates tridentenergyintl.com. This is a key distinction from other chemical alternatives, such as chlorine, which can produce harmful by-products tridentenergyintl.com.

In industrial applications like flue gas desulfurization (FGD), this compound is used to capture sulfur dioxide (SO₂) emissions, preventing their re-oxidation into harmful gaseous forms and contributing to cleaner air teamchem.co.

However, under certain conditions, particularly high heat in enclosed containers, this compound can decompose to generate ammonium bisulfate, ammonium sulfate (B86663), and sulfur, along with sulfur dioxide vapor moleko.com. The formation of ammonium bisulfate (ABS) as a by-product is a concern in denitrification technologies, especially in flue gas treatment, where it can impact catalyst lifespan, denitrification efficiency, and lead to plugging and corrosion of equipment like air preheaters nih.gov. Ammonium bisulfate is an acid salt that can react with metal oxide components in catalysts and cover active sites, reducing denitrification activity nih.gov.

The thermal decomposition of ammonium bisulfate, which can be a by-product of this compound decomposition, has been studied. The ammonium ion in ammonium bisulfate can completely decompose at around 500°C, and the sulfate or bisulfate ion can decompose up to 99.8% above 800°C researchgate.net.

Green Chemistry Principles and Sustainable Applications of this compound

This compound aligns with several green chemistry principles, promoting its use in sustainable applications. Green chemistry emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances, reduce pollution at its source, and contribute to sustainability kahedu.edu.innih.gov.

Key aspects of green chemistry applicable to this compound include:

Waste Prevention: this compound's decomposition into primarily harmless sulfates minimizes waste generation compared to alternatives tridentenergyintl.comkahedu.edu.in.

Less Hazardous Chemical Syntheses: Its use as a reducing agent and oxygen scavenger in water treatment and industrial processes can replace more hazardous chemicals, contributing to safer processes tridentenergyintl.comthegoodscentscompany.comessentialchemicalindustry.org.

Design for Degradation: The ability of this compound to break down into innocuous degradation products, such as sulfates, means it does not persist in the environment tridentenergyintl.comessentialchemicalindustry.org.

Atom Economy: While not explicitly detailed for this compound's synthesis in the provided search results, green chemistry principles encourage maximizing the incorporation of all materials into the final product, which is a goal for more sustainable chemical processes acs.org.

Use of Safer Solvents and Auxiliaries: this compound is often used in aqueous solutions, reducing the need for organic solvents nj.gov.

Energy Efficiency: The production methods, such as electrochemical processes, can be energy-efficient teamchem.co.

This compound is highlighted as a "greener alternative" to chlorine-based counterparts in water treatment due to its sulfur-based chemistry, which minimizes toxicity and ecological footprint teamchem.cotridentenergyintl.com. In the papermaking industry, it serves as a sustainable alternative to chlorine-based bleaching agents teamchem.co. Its role in maintaining water quality in various industries not only supports compliance with health and safety regulations but also promotes sustainability by minimizing environmental impact tridentenergyintl.com.

Q & A

Q. What is the role of ammonium bisulfite in bisulfite genomic sequencing for DNA methylation analysis?

this compound facilitates the deamination of unmethylated cytosines to uracil while preserving 5-methylcytosine, enabling single-base resolution methylation mapping. The protocol involves:

  • DNA denaturation (via heat/alkali) to ensure single-stranded DNA exposure .
  • Bisulfite treatment (incubation at 55°C for 4–18 hours or 95°C for 1 hour) to maximize conversion efficiency .
  • Neutralization with ammonium acetate and DNA purification via ethanol precipitation . Post-treatment, PCR amplification and sequencing distinguish methylated (C) and unmethylated (T) sites .

Q. How should researchers mitigate DNA degradation during bisulfite conversion?

Bisulfite treatment degrades 84–96% of DNA . To minimize loss:

  • Use freshly prepared bisulfite solutions to avoid oxidation byproducts.
  • Optimize incubation time/temperature (e.g., shorter high-temperature treatments reduce degradation) .
  • Include carrier RNA or glycogen during ethanol precipitation to improve DNA recovery .

Q. What quality control steps ensure reliable bisulfite-converted DNA for downstream analysis?

  • Post-treatment quantification using fluorometry (not UV spectroscopy, due to RNA/protein contamination).
  • Methylation-specific PCR to verify conversion efficiency .
  • Pyrosequencing or Sanger sequencing of control regions with known methylation status .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound-based protocols?

RSM identifies critical parameters (e.g., bisulfite concentration, steeping duration) through central composite design (CCD) . For example:

  • In starch extraction, CCD optimized bisulfite solution strength (0.5–1.5 M), steeping time (6–24 hours), and mixing ratios, achieving a 23% increase in starch yield .
  • ANOVA validation ensures model reliability, with p-values <0.05 indicating statistical significance .

Q. How do computational tools like DFT resolve ambiguities in this compound’s structural interactions?

  • Van der Waals-corrected DFT calculates binding energies and NMR chemical shifts to validate structures. For example:
  • This compound formed at a free amine (not metal-bound) showed DFT-predicted 15N shifts of 27/12 ppm, matching experimental data (30/13 ppm) .
  • Binding energy differences (~50 kJ/mol) confirmed the free-amine structure as the most stable .

Q. What strategies address contradictory data in this compound-driven experimental systems?

Case study: In Pb-Cu flotation, this compound consumption and Pb²⁺ ion levels showed discrepancies due to:

  • Galena oxidation at high bisulfite doses (>600 g/Mg), which activated sphalerite .
  • Spearman’s rank correlation analysis identified non-linear relationships, suggesting multi-variable interactions (e.g., pH, competing ions) . Mitigation includes time-resolved ion monitoring and multivariate regression models .

Q. Which computational pipelines are recommended for bisulfite sequencing data analysis?

  • Alignment and methylation calling : Bismark (handles CpG/CHG/CHH contexts) .
  • Differential methylation : BiSeq (region-based FDR control) or methylKit (CpG-level analysis with sliding windows) .
  • Visualization : Integrative Genomics Viewer (IGV) for methylation tracks .

Methodological Considerations

Q. How does bisulfite treatment efficiency vary with DNA source and preparation?

  • Plant DNA : CTAB extraction reduces polysaccharide interference, improving conversion .
  • Low-input DNA (e.g., circulating tumor DNA): Use whole-genome amplification post-conversion to mitigate bias .

Q. What ecological precautions are necessary when using this compound in lab settings?

  • While not classified as hazardous to aquatic life, spills >5,000 gallons may require aeration to prevent anoxic conditions in water bodies .
  • Neutralization protocols : Immediate flushing with water for dermal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.